molecular formula C12H12O3 B1589084 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde CAS No. 54287-99-9

5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde

Cat. No. B1589084
CAS RN: 54287-99-9
M. Wt: 204.22 g/mol
InChI Key: VLHVXYPFWRHKHE-UHFFFAOYSA-N
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Description

5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde (5-HDC) is a naturally-occurring compound found in various plants and fruits. It has been studied extensively for its potential uses in medicine and pharmacology, due to its unique biochemical and physiological effects. In

Scientific Research Applications

Biological Activity

5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde and related compounds have shown significant potential in biological applications. Research by El Azab, Youssef, and Amin (2014) demonstrated that derivatives of 2H-Chromene, including those with structural similarities to 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde, exhibit remarkable antimicrobial activity against various classes of bacteria and fungi (El Azab, Youssef, & Amin, 2014).

Chemical Synthesis and Reactions

The Vilsmeier reagent's reaction with chroman-4-ones, which are closely related to 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde, was studied by Brown, Marcus, and Anastasis (1985). They explored the synthesis of 4-chlorochromene-3-carbaldehydes, highlighting the chemical versatility of chromene derivatives (Brown, Marcus, & Anastasis, 1985).

Potential in Cancer Treatment

Seo et al. (2020) explored the potential of compounds based on the 2,2-dimethyl-2H-chromene motif as ANO1 inhibitors. They discovered that certain derivatives, including those structurally related to 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde, are potent and selective inhibitors of ANO1, a channel implicated in various carcinomas. This suggests potential therapeutic applications in treating cancers overexpressing ANO1 (Seo et al., 2020).

Photochromic Properties

Ozhogin et al. (2018) synthesized spiropyrans of the 1,3-benzoxazin-4-one series, incorporating [2H]-chromene fragment with significant photochromic activity. The introduction of specific groups enhanced photocolorability, indicating the potential of chromene derivatives in developing photoresponsive materials (Ozhogin et al., 2018).

properties

IUPAC Name

5-hydroxy-2,2-dimethylchromene-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-12(2)6-5-9-10(15-12)4-3-8(7-13)11(9)14/h3-7,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHVXYPFWRHKHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454657
Record name 5-HYDROXY-2,2-DIMETHYL-2H-CHROMENE-6-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde

CAS RN

54287-99-9
Record name 5-HYDROXY-2,2-DIMETHYL-2H-CHROMENE-6-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
Y Seo, J Choi, JH Lee, TG Kim, S Park, G Han… - Bioorganic …, 2020 - Elsevier
Chemical territory bearing a 2,2-dimethyl-2H-chromene motif was expanded by utilizing an o-hydroxy aldehyde group of 5-hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde as a …
Number of citations: 9 www.sciencedirect.com
AJ Ressler, ON Brandt, A Weaver, JE Poor… - Inorganica Chimica …, 2023 - Elsevier
Three tetranuclear clusters, Zn(II), Ni(II) and Fe(III), have been prepared using a new chromene-based Schiff base ligand (H 2 L) derived from the condensation of 2-aminophenol and 5-…
Number of citations: 3 www.sciencedirect.com
ZG YU - Chinese Traditional and Herbal Drugs, 2013 - pesquisa.bvsalud.org
Objective: To isolate and identify the chemical constituents from the roots of Pulsatilla cernua. Methods: Compounds were isolated by various kinds of column chromatographies on …
Number of citations: 2 pesquisa.bvsalud.org
R Maurya, P Gupta, G Ahmad, DK Yadav… - Medicinal Chemistry …, 2008 - Springer
The protein tyrosine phosphatases (PTPase) are a group of regulatory enzymes that are critically important to a wide variety of cellular functions. PTPase 1B has recently been …
Number of citations: 15 link.springer.com
AJ Ressler, M Frate, A Hontoria, A Ream… - Bioorganic & Medicinal …, 2023 - Elsevier
Nineteen chromene-hydrazone derivatives containing a variety of structural modifications on the hydrazone moiety were synthesized. Structure-activity correlations were investigated to …
Number of citations: 3 www.sciencedirect.com
JL Saylor, ON Basile, H Li, LM Hunter, A Weaver… - Bioorganic & medicinal …, 2022 - Elsevier
Twenty-four phenolic furanochromene hydrazone derivatives were designed and synthesized in order to evaluate structure–activity relationships in a series of antioxidant-related assays…
Number of citations: 1 www.sciencedirect.com
H An, S Lee, JM Lee, DH Jo, J Kim… - Journal of Medicinal …, 2018 - ACS Publications
Ocular diseases featuring pathologic neovascularization are the leading cause of blindness, and anti-VEGF agents have been conventionally used to treat these diseases. Recently, …
Number of citations: 29 pubs.acs.org
K Subburaj, GK Trivedi - Bulletin of the Chemical Society of Japan, 1999 - journal.csj.jp
Herein we describe a simple and facile method for the synthesis of chromenes by base catalyzed condensation of phenols with 3-methyl-2-butenal under microwave irradiation. …
Number of citations: 21 www.journal.csj.jp
SY Hyun, HT Le, CT Nguyen, YS Yong, HJ Boo… - Scientific Reports, 2018 - nature.com
Despite the development of advanced therapeutic regimens such as molecular targeted therapy and immunotherapy, the 5-year survival of patients with lung cancer is still less than 20%…
Number of citations: 27 www.nature.com
B Lesch, J Toräng, S Vanderheiden… - Advanced Synthesis & …, 2005 - Wiley Online Library
The base‐catalyzed condensation of α,β‐unsaturated carbonyl compounds with 2‐hydroxybenzaldehydes yielding tetrahydroxanthones and dihydrobenzopyrans has been investigated…
Number of citations: 72 onlinelibrary.wiley.com

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